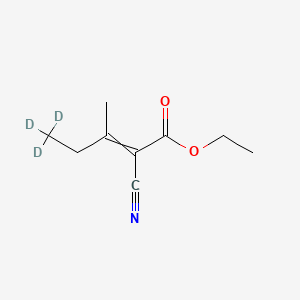
4,4'-Diisothiocyano-2,2'-dihydrostilbenedisulfonic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is a chemical compound known for its unique properties and applications in various scientific fields. It is an anionic alkylating agent containing isothiocyanate residues, which makes it a negatively charged homobifunctional cross-linking reagent . This compound is widely used as a specific inhibitor of cellular anion permeability in cell transport studies .
Preparation Methods
The synthesis of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt involves several steps. The compound is typically prepared by reacting 4,4’-diaminostilbene-2,2’-disulfonic acid with thiophosgene under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and subsequent purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt undergoes various chemical reactions, primarily involving its isothiocyanate groups. These reactions include:
Substitution Reactions: The isothiocyanate groups react with primary amines at pH 9.0-10.0, forming thiourea derivatives.
Alkylation Reactions: The compound alkylates lysine residues, which can inhibit apoptosis indirectly by targeting membrane-based anion transporters.
Cross-Linking Reactions: As a homobifunctional cross-linking reagent, it can form covalent bonds between proteins or other biomolecules.
Common reagents used in these reactions include primary amines and various solvents that maintain the required pH conditions . The major products formed from these reactions are typically thiourea derivatives and cross-linked biomolecules .
Scientific Research Applications
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of complex molecules and materials.
Biology: The compound is employed in cell transport studies as a specific inhibitor of cellular anion permeability.
Medicine: It acts as a CD4 antagonist that blocks HIV type-1 growth at multiple stages of the virus life cycle.
Mechanism of Action
The mechanism of action of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt involves its interaction with cellular components. The isothiocyanate groups react with primary amines, leading to the formation of covalent bonds with lysine residues . This alkylation process inhibits apoptosis indirectly by targeting membrane-based anion transporters . Additionally, the compound inhibits calcium transport in vesicles and enhances oxygen unloading by cross-linking hemoglobin .
Comparison with Similar Compounds
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt can be compared with other similar compounds, such as:
4,4’-Diamino-2,2’-stilbenedisulfonic Acid: This compound lacks the isothiocyanate groups and is primarily used as a fluorescent whitening agent.
4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic Acid Disodium Salt: Similar to 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt, but with an acetamido group, it is used in biochemical research.
4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt: This compound contains nitro groups instead of isothiocyanate groups and is used in dye manufacturing.
The uniqueness of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt lies in its dual isothiocyanate groups, which provide its distinctive cross-linking and inhibitory properties .
Properties
IUPAC Name |
disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASYHGPTJKZKC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O6S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













